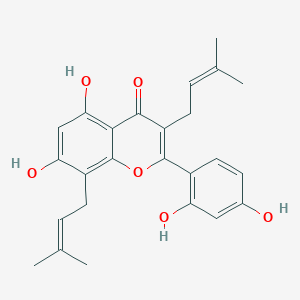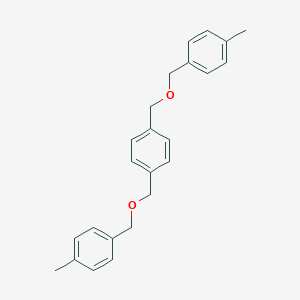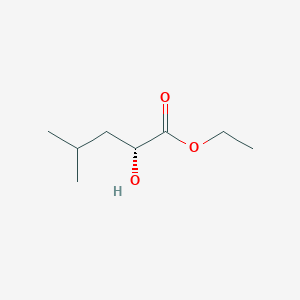
(R)-(+)-Ethyl Leucate
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(R)-(+)-Ethyl Leucate, can be synthesized through esterification reactions involving 2-hydroxy-4-methylvaleric acid and ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation and crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(R)-(+)-Ethyl Leucate, undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-keto-4-methylvaleric acid or 2-hydroxy-4-methylvaleric acid.
Reduction: Formation of 2-hydroxy-4-methylpentanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(R)-(+)-Ethyl Leucate, has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of (R)-(+)-Ethyl Leucate, involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and hydrophobic interactions, influencing its binding to enzymes and receptors. These interactions can modulate enzymatic activity and signal transduction pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
(R)-(+)-Ethyl Leucate, can be compared with similar compounds such as:
Ethyl 2-hydroxy-4-methylvalerate, (2S)-: The enantiomer of the (2R)- form, differing in its stereochemistry.
Ethyl 2-hydroxyisocaproate: A similar compound with a different carbon chain structure.
Ethyl leucate: Another ester with a similar functional group arrangement but different carbon chain length.
The uniqueness of this compound, lies in its specific stereochemistry, which can influence its reactivity and interactions in biological systems .
Eigenschaften
IUPAC Name |
ethyl (2R)-2-hydroxy-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-4-11-8(10)7(9)5-6(2)3/h6-7,9H,4-5H2,1-3H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHOWVDPHIXNEN-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60856-83-9 | |
| Record name | Ethyl 2-hydroxy-4-methylvalerate, (2R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060856839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL 2-HYDROXY-4-METHYLVALERATE, (2R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y39C7U1A75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of Ethyl Leucate in wine production?
A: Ethyl Leucate is a significant flavor compound in wine, contributing fruity and floral aromas. [] Its concentration is influenced by grape ripeness and the timing of harvest. Later harvest dates generally result in lower concentrations of Ethyl Leucate in the final wine. [] This highlights the importance of understanding the relationship between grape maturity, winemaking practices, and the resulting flavor profile.
Q2: Are there analytical methods available to specifically quantify Ethyl Leucate in complex mixtures like wine?
A: While the provided abstracts don't delve into specific analytical techniques, one paper focuses on the "Qualitative and quantitative determination of ethyl-2-hydroxy-4-methylpentanoate (ethyl leucate) in wine". [] This suggests that established methods exist for accurate quantification, which is crucial for understanding its contribution to the sensory experience of wine.
Q3: What is the historical context of research on Ethyl Leucate?
A: Early research, dating back to the late 19th century, focused on the synthesis of Ethyl Leucate. One study describes the "Action of zincethyl upon ethylic leucate," highlighting the historical methods used to produce this compound. [] This historical context underscores the evolution of our understanding and applications of this chemical.
Q4: Beyond its presence in wine, are there other areas where Ethyl Leucate plays a role?
A: Research points to the involvement of a specific enzyme, 4-methyl-2-oxopentanoate reductase, in the synthesis of Ethyl Leucate, contributing to the flavor profile of Japanese sake. [] This suggests a broader application of this compound in fermented beverages beyond wine.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


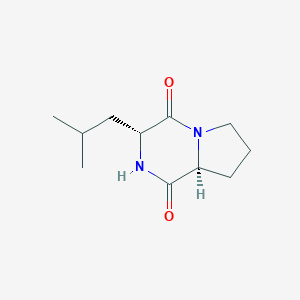
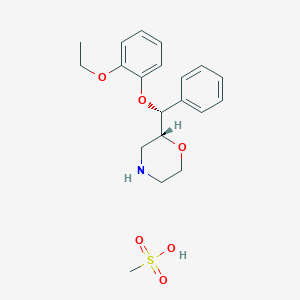
acetic acid](/img/structure/B137935.png)
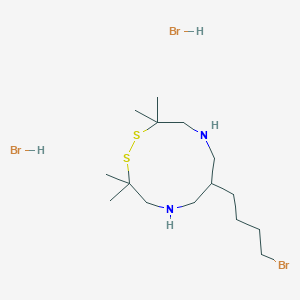
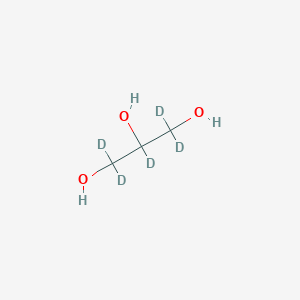
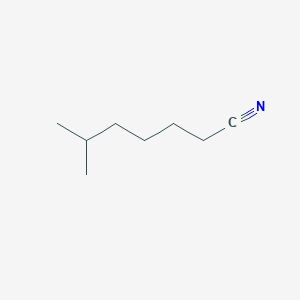
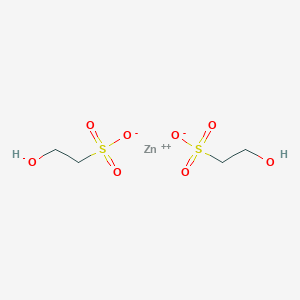
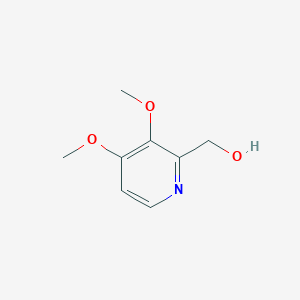
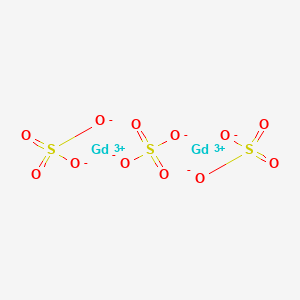
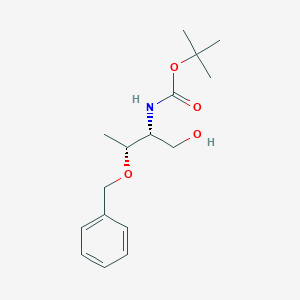
![N-[3-(3,4-dihydroxyphenyl)propyl]acetamide](/img/structure/B137961.png)
